Dipotassium;tetrachloropalladium;dichloride

X-ray absorption spectroscopy oxidation state verification electronic structure

Dipotassium tetrachloropalladium dichloride, systematically named dipotassium hexachloropalladate(2‑) or potassium hexachloropalladate(IV) (K₂PdCl₆), is a brick‑red crystalline Pd(IV) coordination salt with a molecular weight of 397.33 g·mol⁻¹ and a density of 2.738 g·mL⁻¹ at 25 °C. Unlike the more common Pd(II) precursors such as K₂PdCl₄, Na₂PdCl₄, or PdCl₂, this compound provides palladium in the +4 oxidation state, which fundamentally alters its electronic structure, solubility behaviour, thermal stability, and reduction chemistry.

Molecular Formula Cl6K2Pd
Molecular Weight 397.3 g/mol
CAS No. 19662-89-6
Cat. No. B010919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium;tetrachloropalladium;dichloride
CAS19662-89-6
Synonymspotassium hexachloropalladate(IV)
Molecular FormulaCl6K2Pd
Molecular Weight397.3 g/mol
Structural Identifiers
SMILESCl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+]
InChIInChI=1S/6ClH.2K.Pd/h6*1H;;;/q;;;;;;2*+1;+4/p-6
InChIKeyOEDRXJBJMMJUSV-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium Tetrachloropalladium Dichloride (Potassium Hexachloropalladate(IV), CAS 19662-89-6) – Procurement-Grade Baseline for a Pd(IV) Precursor


Dipotassium tetrachloropalladium dichloride, systematically named dipotassium hexachloropalladate(2‑) or potassium hexachloropalladate(IV) (K₂PdCl₆), is a brick‑red crystalline Pd(IV) coordination salt with a molecular weight of 397.33 g·mol⁻¹ and a density of 2.738 g·mL⁻¹ at 25 °C [1]. Unlike the more common Pd(II) precursors such as K₂PdCl₄, Na₂PdCl₄, or PdCl₂, this compound provides palladium in the +4 oxidation state, which fundamentally alters its electronic structure, solubility behaviour, thermal stability, and reduction chemistry [2]. It is sparingly soluble in cold water, slowly dissolves in hot water, decomposes in air at ~175 °C with chlorine release, and upon boiling in aqueous solution reductively eliminates Cl₂ to form K₂PdCl₄ [3]. These properties position K₂PdCl₆ as a distinct Pd source for applications requiring controlled release of Pd ions, higher formal oxidation state, or specific solubility and thermal decomposition profiles that cannot be replicated by Pd(II) salts alone.

Why Pd(IV) Hexachloropalladate Cannot Be Replaced by Generic Pd(II) or Pd(0) Sources – The Dipotassium Tetrachloropalladium Dichloride Differentiation Case


Generic substitution of K₂PdCl₆ with a Pd(II) salt (e.g., K₂PdCl₄, Na₂PdCl₄, or PdCl₂) or an organosoluble Pd source (e.g., palladium acetate) introduces uncontrolled variability across four critical dimensions: (i) oxidation state–dependent electronic structure, where the Pd(IV) centre exhibits a 2.0 eV chemical shift in the Liii white line relative to Pd(II) analogs [1]; (ii) aqueous solubility, which is 3.41 g·L⁻¹ for K₂PdCl₆ versus >10 g·L⁻¹ for the ammonium analog (NH₄)₂PdCl₆ [2]; (iii) Pd weight‑percent loading in precursor formulations, where the 26.3–26.9 % Pd content of K₂PdCl₆ differs substantially from the 32.2–32.6 % Pd of K₂PdCl₄, directly impacting stoichiometric calculations and cost‑per‑gram‑of‑Pd procurement decisions ; and (iv) biological response, where K₂PdCl₆ exhibits a minimum bactericidal concentration (MBC) of 125 μg Pd·L⁻¹—two‑fold higher than Na₂PdCl₄ (62.5 μg Pd·L⁻¹)—indicating fundamentally different speciation‑driven toxicity [3]. These orthogonal differences mean that substituting K₂PdCl₆ with a Pd(II) salt cannot preserve the same experimental outcome without re‑optimising concentration, solvent system, reduction protocol, and safety assessment. The quantitative evidence below establishes exactly where and why these differences are consequential.

Quantitative Differentiation Evidence for Dipotassium Tetrachloropalladium Dichloride (K₂PdCl₆, CAS 19662-89-6) Against Closest Analogs


Pd(IV) Oxidation State Confirmed by 2.0 eV White‑Line Chemical Shift vs. Pd(II) Analogs

Palladium Liii X‑ray absorption near‑edge spectroscopy (XANES) directly resolves the oxidation state difference between K₂PdCl₆ and its Pd(II) congener K₂PdCl₄. The white line of K₂PdCl₆ is shifted by 2.0 eV toward higher energy relative to K₂PdCl₄ and (NH₄)₂PdCl₄. This chemical shift arises from the Pd⁴⁺ vs. Pd²⁺ oxidation state difference and is fully consistent with molecular‑orbital theory interpretation [1]. For procurement and experimental design, this means that any application requiring a genuine Pd(IV) starting material—e.g., oxidative addition studies, high‑valent Pd catalysis, or precursors where the reduction potential of Pd(IV) governs nanoparticle nucleation kinetics—cannot be satisfied by K₂PdCl₄, Na₂PdCl₄, or PdCl₂, all of which contain Pd(II).

X-ray absorption spectroscopy oxidation state verification electronic structure

Aqueous Solubility of K₂PdCl₆ (3.41 g·L⁻¹) vs. (NH₄)₂PdCl₆ (>10 g·L⁻¹) – Selecting the Right Pd(IV) Salt for Controlled Release

Measured water solubility at 25 °C distinguishes K₂PdCl₆ (3.41 ± 0.039 g·L⁻¹; solution pH 1.7) from its ammonium analog (NH₄)₂PdCl₆ (>10 g·L⁻¹) by at least a factor of 3 [1]. The sparing cold‑water solubility of K₂PdCl₆, combined with its gradual dissolution in hot water, provides a kinetic handle for controlled Pd ion release in aqueous nanoparticle synthesis and electroless deposition processes. In contrast, the freely soluble ammonium salt delivers a rapid Pd concentration spike that can lead to uncontrolled nucleation and broader particle‑size distributions. The solubility product constant for K₂PdCl₆ is Ksp = 6.0 × 10⁻⁶ [2], placing it firmly in the sparingly soluble regime and enabling precipitation‑based purification or recovery strategies that are unavailable with highly soluble Pd sources such as Na₂PdCl₄ or PdCl₂ (in chloride‑rich media).

solubility precursor formulation controlled release

Pd Weight‑Percent Specification: 26.3–26.9% Pd in K₂PdCl₆ vs. 32.2–32.6% Pd in K₂PdCl₄ – Impact on Stoichiometry and Procurement Cost

The gravimetric palladium content is a first‑order procurement parameter. Commercial specifications place K₂PdCl₆ at 26.3–26.9 % Pd (assay ≥99%, metals basis) , whereas K₂PdCl₄ is supplied at 32.2–32.6 % Pd (assay ≥99%) . This ~6 percentage‑point difference means that 1.00 g of K₂PdCl₆ delivers approximately 0.265 g of Pd, while 1.00 g of K₂PdCl₄ delivers approximately 0.325 g of Pd. For a reaction requiring a fixed Pd molar loading, the user must weigh 22.6% more K₂PdCl₆ by mass compared to K₂PdCl₄. This differential directly impacts cost‑per‑mole‑Pd calculations, inventory management in high‑throughput settings, and the total chloride counter‑ion burden introduced into the reaction mixture. PdCl₂ (≈60% Pd) and palladium acetate (≈47% Pd) differ even more dramatically, reinforcing that K₂PdCl₆ occupies a distinct niche in which lower Pd mass fraction is coupled with the unique Pd(IV) oxidation state and controlled solubility profile.

palladium content procurement specification stoichiometric formulation

Bactericidal Potency: K₂PdCl₆ MBC = 125 μg Pd·L⁻¹ vs. Na₂PdCl₄ MBC = 62.5 μg Pd·L⁻¹ – Speciation‑Dependent Toxicity in Pseudomonas aeruginosa

In a controlled study using Pseudomonas aeruginosa cultured in chemically defined minimal media at 25 °C for 24 h, the minimum inhibitory concentration (MIC) for all three tested Pd species—Na₂PdCl₄, [Pd(NH₃)₄]Cl₂, and K₂PdCl₆—was uniformly 62.5 μg Pd·L⁻¹. However, the minimum bactericidal concentration (MBC) differentiated the compounds: Na₂PdCl₄ and [Pd(NH₃)₄]Cl₂ both exhibited MBCs of 62.5 μg Pd·L⁻¹, whereas K₂PdCl₆ required 125 μg Pd·L⁻¹ to achieve bactericidal effect—a two‑fold higher concentration [1]. Furthermore, sub‑MBC viability assays showed that Na₂PdCl₄ reduced bacterial viability at concentrations as low as 6.55 μg Pd·L⁻¹, while K₂PdCl₆ and [Pd(NH₃)₄]Cl₂ showed no significant viability difference from controls at 7.8–31.3 μg Pd·L⁻¹. The equilibrium speciation modelling indicated that ligand‑exchange kinetics between the Pd complexes and the growth medium govern the differential biological response, rather than total Pd concentration alone. This makes K₂PdCl₆ the less acutely bactericidal Pd source among the three tested, which is a relevant selection criterion for experiments where Pd salt toxicity to microorganisms must be minimised (e.g., biotemplating, environmental microbiology).

palladium speciation toxicity minimum bactericidal concentration

Pd/Fe Nanoparticle Dechlorination Activity: k‑Pd/Fe (K₂PdCl₆‑Derived) vs. p‑Pd/Fe (Pd(OAc)₂‑Derived) – Precursor Determines Catalytic Rank Order

In a systematic study comparing Pd/Fe bimetallic nanoparticles prepared from two widely used palladization solutions, k‑Pd/Fe NPs (derived from aqueous K₂PdCl₆) and p‑Pd/Fe NPs (derived from ethanolic palladium acetate) were evaluated for the catalytic dechlorination of chlorinated methanes (CCl₄, CHCl₃, CH₂Cl₂) [1]. The dechlorination activity followed the unambiguous rank order: p‑Pd/Fe NPs > Fe NPs > k‑Pd/Fe NPs > commercial micro‑Fe powder. Crucially, the actual Pd loading on k‑Pd/Fe NPs consistently exceeded the theoretical loading (positive deviations of +0.030 to +0.047 wt%), indicating efficient Pd deposition from the aqueous K₂PdCl₆ solution. In contrast, p‑Pd/Fe NPs exhibited negative deviations (−0.006 to −0.017 wt%), suggesting incomplete Pd incorporation from the ethanolic palladium acetate solution. Despite the higher Pd loading, k‑Pd/Fe NPs showed lower catalytic activity, attributed to differences in Pd dispersion, surface area, and purity extent as characterised by TEM, BET, XRF, and XRD. This demonstrates that precursor choice directly and invertibly governs both Pd deposition efficiency and ultimate catalytic performance in environmental remediation applications. K₂PdCl₆ is therefore the precursor of choice when aqueous‑phase Pd deposition onto zerovalent iron is required—a key advantage for groundwater remediation and PCB dechlorination where organic solvents are prohibitive—but users must accept the trade‑off of lower intrinsic dechlorination activity relative to Pd(OAc)₂‑derived particles.

catalytic dechlorination Pd/Fe bimetallic nanoparticles precursor-dependent activity

Evidence‑Backed Application Scenarios for Dipotassium Tetrachloropalladium Dichloride (K₂PdCl₆, CAS 19662-89-6)


Aqueous‑Phase Pd/Fe Bimetallic Nanoparticle Synthesis for Chlorinated Organic Contaminant Remediation

K₂PdCl₆ is the preferred Pd precursor when zerovalent iron nanoparticles must be palladized in purely aqueous solution—a requirement in groundwater remediation and PCB dechlorination where organic solvents are environmentally unacceptable. The aqueous solubility of 3.41 g·L⁻¹ enables controlled Pd deposition, and the gravimetric Pd loading efficiency on Fe nanoparticles is superior to that of ethanolic palladium acetate (actual Pd loading exceeds theoretical by up to +0.047 wt% vs. negative deviations for Pd(OAc)₂) [1]. Users must note that the resulting k‑Pd/Fe NPs exhibit lower intrinsic dechlorination activity than p‑Pd/Fe NPs (activity rank: p‑Pd/Fe > Fe > k‑Pd/Fe > Micro‑Fe), making K₂PdCl₆ the optimal choice when aqueous compatibility and Pd loading fidelity outweigh maximum turnover frequency [1].

Pd/PANI Multilayer Electrochemical Sensors for Simultaneous Detection of Dopamine and Ascorbic Acid

K₂PdCl₆ serves as an effective precursor for fabricating palladium nanoparticle/polyaniline (Pd/PANI) multilayer films on glassy carbon electrodes via pulse potentiostatic deposition. Using 2 × 10⁻³ mol·L⁻¹ K₂PdCl₆, a pulse potential of −0.3 V, and 17 pulse steps, the resulting 5‑bilayer Pd/PANI electrode achieves a peak‑to‑peak separation of 160 mV between ascorbic acid and dopamine in differential pulse voltammetry, enabling simultaneous detection with linear ranges of 5 × 10⁻⁵–4 × 10⁻⁴ mol·L⁻¹ (AA) and 4 × 10⁻⁵–1 × 10⁻⁴ mol·L⁻¹ (DA) in pH 7.0 phosphate buffer [2]. The morphology and catalytic performance of the multilayer film are tunable via K₂PdCl₆ concentration and pulse parameters, providing a design lever not available with pre‑formed Pd nanoparticle dispersions [2].

Green One‑Pot Synthesis of Pd–Polyaniline Nanocomposites for Suzuki–Miyaura Coupling in Aqueous Media

K₂PdCl₆ reacts directly with aniline hydrochloride in water to form a Pd–PANI nanocomposite containing well‑dispersed Pd(0) nanoparticles (3.1 ± 0.9 nm) within a spherical PANI matrix (175 ± 42 nm). The resulting nanocomposite catalyses Suzuki–Miyaura coupling with 86% yield in water and 91% yield in toluene using K₂CO₃ as base, without requiring additional reducing agents or stabilisers [3]. The inherently slow aqueous dissolution of K₂PdCl₆ contributes to the controlled nucleation of small, uniformly dispersed Pd nanoparticles, a feature that would be difficult to replicate with rapidly dissolving Pd(II) salts [3]. This one‑pot, water‑based protocol is particularly suited to green chemistry workflows where organic solvents and exogenous reductants must be minimised.

Microorganism‑Compatible Pd Mineralization for Biotemplating and Environmental Microbiology

In biotemplating applications where live viruses (e.g., TMV, BSMV) or bacteria serve as scaffolds for Pd nanorod or nanostructure synthesis, the two‑fold higher MBC of K₂PdCl₆ (125 μg Pd·L⁻¹) relative to Na₂PdCl₄ (62.5 μg Pd·L⁻¹) and the absence of sub‑MBC viability reduction at 7.8–31.3 μg Pd·L⁻¹ provide a wider non‑toxic working range [4]. This reduced acute bactericidal potency, attributed to the speciation‑dependent kinetics of ligand exchange, makes K₂PdCl₆ the Pd(IV) source of choice when preserving biological template integrity during the mineralization step is essential [4].

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